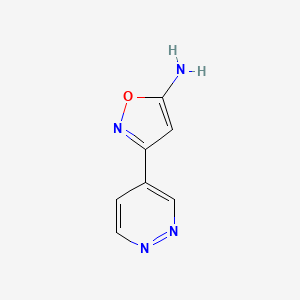

5-Amino-3-(4-pyridazinyl)isoxazole

Description

5-Amino-3-(4-pyridazinyl)isoxazole (SY280478) is a heterocyclic compound featuring an isoxazole ring substituted at the 3-position with a pyridazinyl group and at the 5-position with an amino group. Its molecular formula is C₇H₆N₄O (molecular weight: 162.15 g/mol). X-ray crystallography reveals an asymmetric unit comprising two independent molecules, with dihedral angles of 35.8° and 10.6° between the pyridazinyl and isoxazole rings. Four intermolecular N–H···N hydrogen bonds stabilize a two-dimensional supramolecular architecture .

Properties

Molecular Formula |

C7H6N4O |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

3-pyridazin-4-yl-1,2-oxazol-5-amine |

InChI |

InChI=1S/C7H6N4O/c8-7-3-6(11-12-7)5-1-2-9-10-4-5/h1-4H,8H2 |

InChI Key |

FBLQRYBLXKCOSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=NC=C1C2=NOC(=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(4-pyridazinyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the [3+2] cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of microwave-assisted reactions and eco-friendly solvents to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(4-pyridazinyl)isoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while substitution can introduce alkyl or aryl groups into the molecule .

Scientific Research Applications

5-Amino-3-(4-pyridazinyl)isoxazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an inhibitor of various enzymes and biological pathways.

Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 5-Amino-3-(4-pyridazinyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the isoxazole ring significantly influence physicochemical properties. Below is a comparative analysis:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| 5-Amino-3-(4-pyridazinyl)isoxazole | N/A (SY280478) | C₇H₆N₄O | 162.15 | Not reported | Pyridazinyl substituent (N-heterocyclic) |

| 5-Amino-3-(4-methoxyphenyl)isoxazole | 86685-98-5 | C₁₀H₁₀N₂O₂ | 190.2 | 135–139 | Methoxyphenyl (electron-donating group) |

| 5-Amino-3-(4-fluorophenyl)isoxazole | 81465-82-9 | C₉H₇FN₂O | 178.16 | Not reported | Fluorophenyl (electron-withdrawing group) |

| 5-Amino-3-(4-methylphenyl)isoxazole | 28883-91-2 | C₁₀H₁₀N₂O | 174.2 | Not reported | Methylphenyl (hydrophobic substituent) |

Key Observations:

Challenges :

- The pyridazinyl group may complicate regioselectivity during synthesis due to its electron-deficient nature.

- Isomerization risks, as seen in pyrazolo-triazolo-pyrimidine systems, highlight the need for precise reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.